

# Application of Divinyl Tetramethyldisiloxane in Silicone Elastomer Formulation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Divinyl tetramethyldisiloxane

Cat. No.: B8804842

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Divinyl tetramethyldisiloxane** (DVTMS) is a crucial organosilicon compound widely utilized in the formulation of silicone elastomers. Its primary role is to act as a vinyl-functional crosslinking agent and a chain extender in platinum-catalyzed addition cure systems.[1][2][3] The vinyl groups at the ends of the DVTMS molecule readily participate in hydrosilylation reactions with hydride-functional siloxanes, forming a stable, crosslinked three-dimensional network.[2][4] This crosslinking is fundamental to the transformation of liquid silicone precursors into solid, elastic rubber with desirable mechanical properties.[1] Furthermore, DVTMS can be used as an end-capping agent to control the molecular weight and vinyl content of silicone polymers, which in turn allows for precise control over the final properties of the cured elastomer.[1][5] Its incorporation into silicone formulations enhances mechanical properties such as tensile strength, elongation, and durability, making it an indispensable component in the production of high-performance silicone materials for various applications, including medical devices, electronics, and automotive components.[3][4][6][7]

## Role of Divinyl Tetramethyldisiloxane in Silicone Elastomer Formulation

**Divinyl tetramethyldisiloxane** plays a multifaceted role in the formulation of silicone elastomers, primarily in two-part room temperature vulcanizing (RTV-2) addition curing systems.[8]

- **Crosslinking Agent:** The terminal vinyl groups of DVTMS are highly reactive towards Si-H bonds in the presence of a platinum catalyst, such as Karstedt's catalyst.[9] This hydrosilylation reaction forms stable ethylene bridge crosslinks, creating a robust and elastic polymer network.[4] The density of these crosslinks can be controlled by adjusting the concentration of DVTMS, which directly influences the mechanical properties of the final elastomer.
- **Chain Extender:** DVTMS can also act as a chain extender by reacting with di-hydride functional siloxane polymers. This process increases the molecular weight of the polymer chains between crosslinks, which can lead to increased elongation and flexibility in the cured elastomer.
- **End-Capping Agent:** In the synthesis of vinyl-terminated silicone polymers, DVTMS serves as an end-capping agent.[2][5] By controlling the amount of DVTMS added during polymerization, the chain length and the concentration of reactive vinyl end groups can be precisely managed. This control is critical for achieving reproducible curing characteristics and final material properties.[1]
- **Cure Rate Modifier:** In some formulations, DVTMS can influence the cure rate.[8] Its presence can affect the overall concentration of reactive vinyl groups available for the hydrosilylation reaction, thereby modulating the pot life and curing time of the silicone system.[8]

## Data Presentation: Effect of Divinyl Tetramethyldisiloxane on Mechanical Properties

The concentration of **divinyl tetramethyldisiloxane** in a silicone elastomer formulation has a significant impact on its mechanical properties. The following table summarizes the typical effects observed when varying the DVTMS concentration in a model platinum-cured silicone elastomer system.

DVTMS Concentration (wt%)	Tensile Strength (MPa)	Elongation at Break (%)	Hardness (Shore A)
1.0	4.5	450	30
2.5	6.8	320	45
5.0	8.2	250	60
7.5	9.5	180	70

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific formulation, including the base polymer, crosslinker, catalyst, and any fillers used.

## Experimental Protocols

### Preparation of a Platinum-Cured Silicone Elastomer

This protocol describes the preparation of a silicone elastomer using a vinyl-terminated polydimethylsiloxane (PDMS-V), a hydride-functional crosslinker (PDMS-H), **divinyl tetramethyldisiloxane** (DVTMS), and a platinum catalyst.

Materials:

- Vinyl-terminated polydimethylsiloxane (PDMS-V, e.g., 1000 cSt)
- Hydride-functional polydimethylsiloxane (PDMS-H, e.g., methylhydrosiloxane-dimethylsiloxane copolymer)
- **Divinyl tetramethyldisiloxane** (DVTMS)
- Platinum-divinyltetramethyldisiloxane complex in xylene (Karstedt's catalyst, ~2% Pt)
- Toluene (optional, for dilution)
- Two-part mixing cup and spatula

- Vacuum desiccator
- Curing mold (e.g., petri dish or custom mold)
- Oven

Procedure:

- Part A Preparation (Vinyl Component):
  1. In a clean, dry mixing cup, weigh the desired amount of PDMS-V.
  2. Add the specified amount of DVTMS to the PDMS-V. The amount will depend on the desired crosslink density.
  3. Thoroughly mix the PDMS-V and DVTMS until a homogeneous mixture is obtained.
  4. Add the platinum catalyst to the mixture. A typical starting concentration is 10-20 ppm of platinum relative to the total weight of the vinyl and hydride components.
  5. Mix thoroughly to ensure uniform dispersion of the catalyst.
- Part B Preparation (Hydride Component):
  1. In a separate, clean, dry mixing cup, weigh the desired amount of PDMS-H. The ratio of Si-H groups to vinyl groups is typically between 1.5:1 and 2:1 to ensure complete reaction.
- Mixing and Curing:
  1. Add Part B to Part A and immediately begin mixing vigorously for 2-3 minutes. Scrape the sides and bottom of the cup to ensure a homogeneous mixture.
  2. Place the mixed elastomer in a vacuum desiccator and apply vacuum to remove any entrapped air bubbles. Degas until the bubbling subsides (approximately 10-15 minutes).
  3. Carefully pour the degassed mixture into the desired mold.

4. Cure the elastomer in an oven at a specified temperature and time. A typical curing cycle is 60-80°C for 1-2 hours.
5. After the curing cycle is complete, allow the elastomer to cool to room temperature before demolding.

## Characterization of Mechanical Properties

### 4.2.1. Tensile Strength and Elongation at Break (ASTM D412)

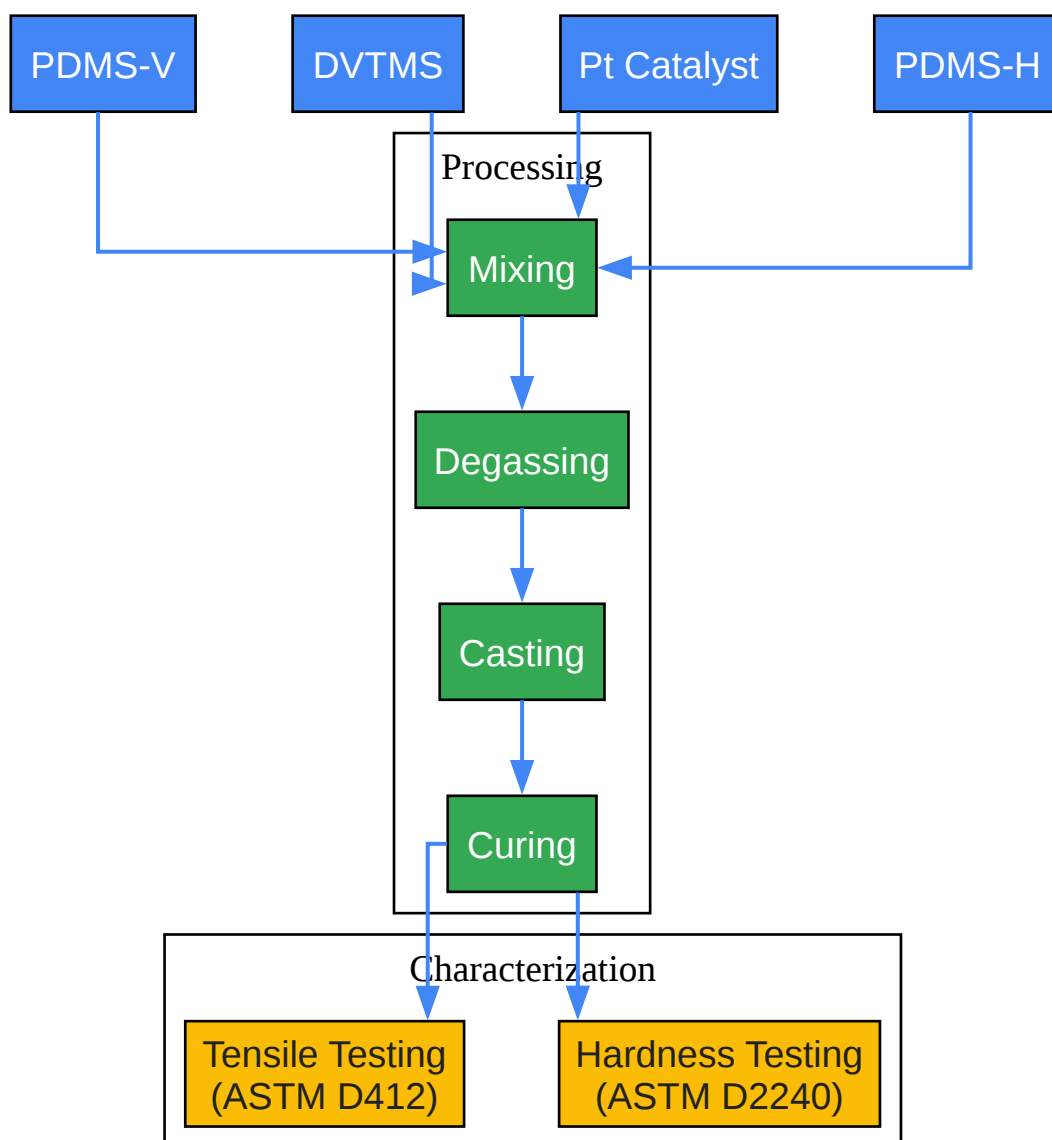
- Specimen Preparation: Prepare dumbbell-shaped test specimens from the cured silicone elastomer sheets using a die cutter as specified in ASTM D412.
- Testing:
  1. Measure the thickness and width of the narrow section of the dumbbell specimen.
  2. Mount the specimen in the grips of a universal testing machine.
  3. Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.
  4. Record the maximum force applied and the elongation at the point of rupture.
- Calculation:
  - Tensile Strength (MPa) = Maximum Force (N) / Cross-sectional Area (mm<sup>2</sup>)
  - Elongation at Break (%) = [(Final Length - Initial Length) / Initial Length] x 100

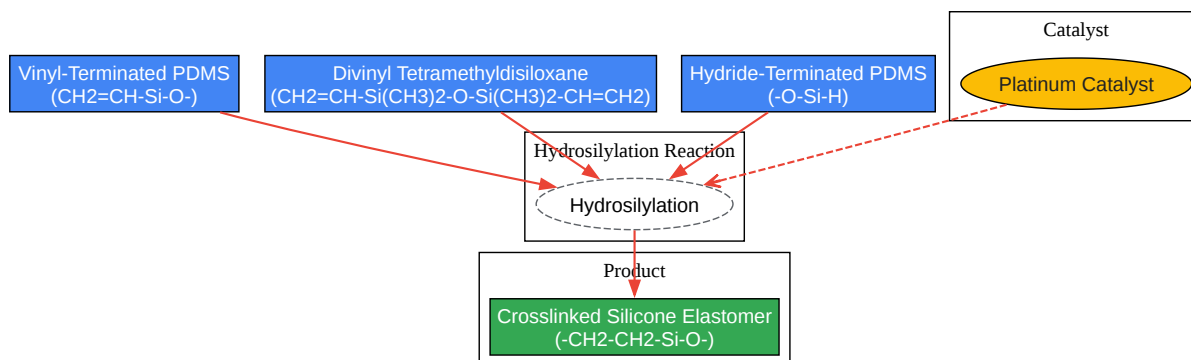
### 4.2.2. Hardness (ASTM D2240)

- Specimen Preparation: Use a cured silicone elastomer sample with a minimum thickness of 6 mm. The surface should be flat and smooth.
- Testing:
  1. Place the specimen on a hard, flat surface.

2. Use a Shore A durometer to measure the hardness. Press the durometer foot firmly and parallel to the surface of the specimen.
3. Take the reading within 1 second of the presser foot making firm contact with the specimen.
4. Take at least five measurements at different locations on the specimen and report the average value.

## Mandatory Visualizations





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- To cite this document: BenchChem. [Application of Divinyl Tetramethyldisiloxane in Silicone Elastomer Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8804842#application-of-divinyl-tetramethyldisiloxane-in-silicone-elastomer-formulation]

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